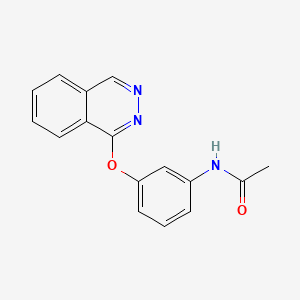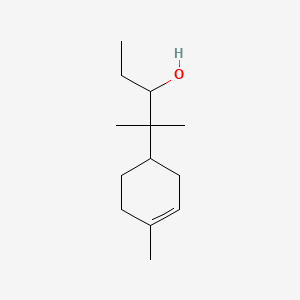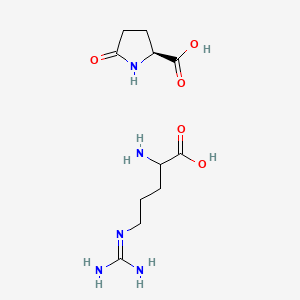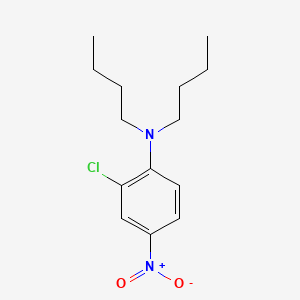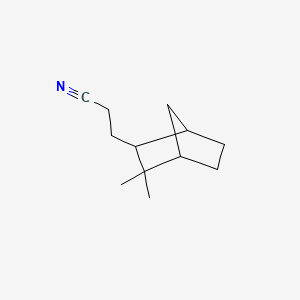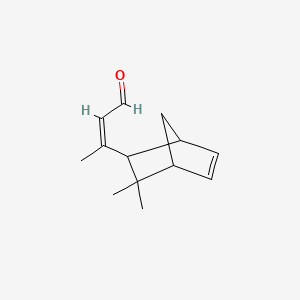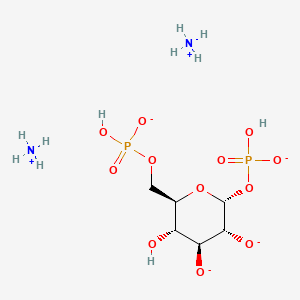
alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt: is a chemical compound with the molecular formula C6H20N2O12P2 and a molecular weight of 374.176722 . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 6 are replaced by dihydrogen phosphate groups, and the resulting phosphate groups are neutralized by ammonium ions. It is commonly used in biochemical research and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt typically involves the phosphorylation of alpha-D-glucopyranose. The reaction is carried out in an aqueous medium using phosphoric acid and ammonium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective phosphorylation at the 1 and 6 positions of the glucose molecule .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The process involves continuous monitoring of the reaction parameters and the use of advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphate esters.
Reduction: Reduction reactions can convert the phosphate groups back to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphate esters, reduced glucose derivatives, and substituted glucose compounds .
Applications De Recherche Scientifique
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: It serves as a model compound in the development of phosphate-based drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt involves its interaction with specific enzymes and proteins. The phosphate groups play a crucial role in the compound’s ability to participate in phosphorylation and dephosphorylation reactions, which are essential in various biochemical pathways. The molecular targets include kinases and phosphatases, which regulate cellular processes such as energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
- Alpha-D-Glucopyranose, 1-phosphate
- Alpha-D-Glucopyranose, 6-phosphate
- Beta-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt
Comparison: Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt is unique due to the presence of two phosphate groups at positions 1 and 6, which enhances its reactivity and versatility in biochemical reactions. In contrast, compounds with a single phosphate group or different stereochemistry exhibit distinct properties and reactivity patterns .
Propriétés
Numéro CAS |
83846-97-3 |
|---|---|
Formule moléculaire |
C6H18N2O12P2-2 |
Poids moléculaire |
372.16 g/mol |
Nom IUPAC |
diazanium;[(2R,3S,4R,5R,6R)-3-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-4,5-dioxidooxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H12O12P2.2H3N/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;/h2-7H,1H2,(H2,10,11,12)(H2,13,14,15);2*1H3/q-2;;/t2-,3-,4+,5-,6-;;/m1../s1 |
Clé InChI |
ZZSACYUHEGBPCB-PKXGBZFFSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)[O-])[O-])[O-])O)OP(=O)(O)[O-].[NH4+].[NH4+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])[O-])[O-])O)OP(=O)(O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





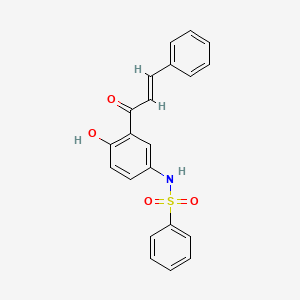

![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
